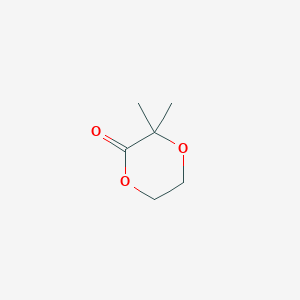![molecular formula C16H16ClN7O B2362383 1-(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)éthanone CAS No. 920228-20-2](/img/structure/B2362383.png)
1-(4-(3-(4-chlorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClN7O and its molecular weight is 357.8. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer : Inhibition de la CDK2
Ce composé a été identifié comme un nouvel inhibiteur de la kinase dépendante des cyclines 2 (CDK2), une protéine essentielle impliquée dans la régulation du cycle cellulaire. Les inhibiteurs de la CDK2 sont considérés comme prometteurs pour la thérapie du cancer car ils peuvent stopper la prolifération des cellules tumorales . La capacité du composé à inhiber la CDK2 pourrait conduire au développement de nouveaux médicaments anticancéreux, en particulier pour les cancers où la CDK2 joue un rôle clé dans la progression de la maladie.
Agent antiprolifératif
Le composé a montré des activités cytotoxiques significatives contre diverses lignées cellulaires cancéreuses, notamment MCF-7 (cancer du sein) et HCT-116 (cancer du côlon), avec de faibles valeurs IC50 indiquant une forte puissance . Cela suggère son utilisation potentielle comme agent antiprolifératif dans la recherche sur le cancer, contribuant au développement de thérapies ciblées qui peuvent inhiber efficacement la croissance des cellules cancéreuses.
Induction de l'apoptose
Des investigations plus approfondies sur le composé ont révélé sa capacité à induire l'apoptose, ou mort cellulaire programmée, au sein des cellules cancéreuses . Il s'agit d'un effet hautement souhaitable pour les traitements contre le cancer, car il peut conduire à l'élimination sélective des cellules cancéreuses sans nuire aux cellules normales et saines.
Altération de la progression du cycle cellulaire
Le composé s'est avéré causer des altérations significatives de la progression du cycle cellulaire . En perturbant le cycle normal de la division cellulaire, il peut empêcher les cellules cancéreuses de se multiplier, ce qui est un aspect fondamental de la croissance et de la métastase du cancer.
Inhibition de l'expression du EGFR
La recherche indique que le composé peut inhiber l'expression du récepteur du facteur de croissance épidermique (EGFR) . L'EGFR est souvent surexprimé dans divers types de cancer et est associé à un mauvais pronostic. L'inhibition de l'EGFR peut perturber les voies de signalisation qui conduisent à la croissance et à la survie des tumeurs.
Production de ROS
Le composé a été associé à une augmentation des espèces réactives de l'oxygène (ROS) au sein des cellules cancéreuses . Des niveaux élevés de ROS peuvent provoquer un stress oxydatif, conduisant à des dommages dans les cellules cancéreuses, ce qui peut être exploité à des fins thérapeutiques.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein essential for cell cycle progression .
Mode of Action
Similar compounds have been found to inhibit cdk2, thus affecting cell cycle progression . The compound likely interacts with its target, leading to changes in the biochemical pathways that control cell proliferation.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines .
Analyse Biochimique
Biochemical Properties
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity. This interaction disrupts the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves its binding to specific biomolecules and modulation of their activities. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound interacts with other proteins involved in cell signaling and metabolism, further contributing to its antitumor effects .
Dosage Effects in Animal Models
The effects of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, resulting in altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It accumulates in the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and modulates gene expression. It also localizes to the mitochondria, affecting mitochondrial function and inducing apoptosis. The subcellular localization of the compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Propriétés
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN7O/c1-11(25)22-6-8-23(9-7-22)15-14-16(19-10-18-15)24(21-20-14)13-4-2-12(17)3-5-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIQLSFAZLEMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
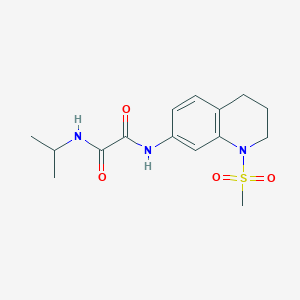
![(4As,8aR)-7-(2-chloropropanoyl)-4,4a,5,6,8,8a-hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2362301.png)
![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2362307.png)
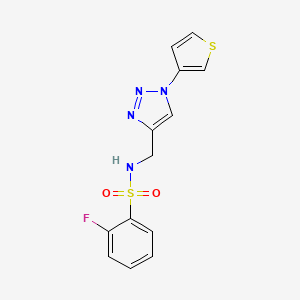

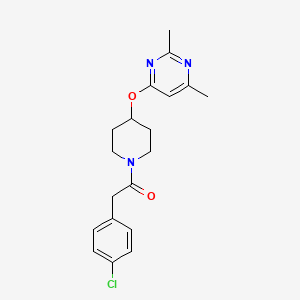

![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)
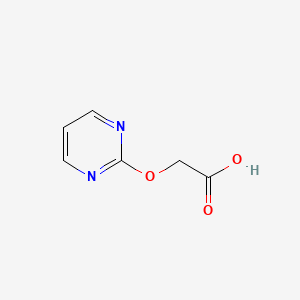
![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)

